(4-(Dimethylamino)naphthalen-1-yl)magnesium bromide
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Overview
Description
(4-(Dimethylamino)naphthalen-1-yl)magnesium bromide is an organometallic compound with the molecular formula C12H12BrMgN and a molecular weight of 274.4425 . This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-(Dimethylamino)naphthalen-1-yl)magnesium bromide typically involves the reaction of 4-(dimethylamino)naphthalene with magnesium in the presence of anhydrous ether or tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction of magnesium with moisture or oxygen. The general reaction scheme is as follows:
4-(Dimethylamino)naphthalene+Mg→(4-(Dimethylamino)naphthalen-1-yl)magnesium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the product. The compound is often supplied as a solution in THF or 2-methyltetrahydrofuran (2-MeTHF) to facilitate handling and storage .
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)naphthalen-1-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or THF.
Temperature: Typically carried out at low temperatures to control the reaction rate.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Result from substitution reactions with halides.
Scientific Research Applications
(4-(Dimethylamino)naphthalen-1-yl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Material Science: Utilized in the preparation of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)naphthalen-1-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium bromide acts as a leaving group, facilitating the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used in similar reactions.
Methylmagnesium Bromide: Used for forming carbon-carbon bonds with different reactivity profiles.
Uniqueness
(4-(Dimethylamino)naphthalen-1-yl)magnesium bromide is unique due to the presence of the dimethylamino group, which can influence the reactivity and selectivity of the compound in organic synthesis. This makes it particularly useful in the synthesis of molecules with specific electronic and steric requirements .
Properties
IUPAC Name |
magnesium;N,N-dimethyl-4H-naphthalen-4-id-1-amine;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.BrH.Mg/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12;;/h3-6,8-9H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHCZEPFSPMUSU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[C-]C2=CC=CC=C21.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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